molecular formula C17H16N4O2 B5541012 N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5541012
M. Wt: 308.33 g/mol
InChI Key: SYXYVMYQTPAUFA-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine, also known as PBTZ169, is a chemical compound that has gained attention in the scientific community due to its potential as a new anti-tuberculosis drug. This compound belongs to the family of triazoles, and its chemical structure includes a benzylidene moiety and a phenoxyethoxy group.

Scientific Research Applications

Schiff Bases and Their Applications

Schiff bases, characterized by an azomethine (-C=N-) group, play a crucial role in coordination chemistry, serving as ligands to form complexes with various metals. These complexes are extensively studied for their catalytic, optical, and magnetic properties. For example, Schiff bases derived from salicylaldehyde and aminopyridines exhibit tautomeric equilibrium and intramolecular hydrogen bonding, crucial for understanding their chemical reactivity and potential as sensors or in molecular switches (Nazır et al., 2000).

Benzoxazines and Their Polymer Applications

Benzoxazines are a class of heterocyclic compounds that have gained attention for their use in the synthesis of high-performance polymers. These compounds undergo ring-opening polymerization to form polybenzoxazines, which exhibit excellent thermal stability, mechanical properties, and chemical resistance. This makes them suitable for applications in coatings, composites, and electronic materials. Phloretic acid, for instance, has been explored as a renewable building block for benzoxazine synthesis, indicating the potential of natural products in developing sustainable materials (Trejo-Machin et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

(E)-1-[2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-2-7-16(8-3-1)22-10-11-23-17-9-5-4-6-15(17)12-20-21-13-18-19-14-21/h1-9,12-14H,10-11H2/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXYVMYQTPAUFA-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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